molecular formula C65H103N15O26 B1644442 H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH CAS No. 313220-09-6

H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH

Cat. No.: B1644442
CAS No.: 313220-09-6
M. Wt: 1510.6 g/mol
InChI Key: OFBSMWPGQQSMDM-IFESIFJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is a linear 15-residue sequence characterized by alternating hydrophilic (Glu, Asp, Ser) and hydrophobic (Leu, Val, Tyr) residues. The absence of cysteine residues distinguishes it from disulfide-bridged peptides, implying lower structural rigidity but greater conformational flexibility .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H103N15O26/c1-29(2)19-39(73-62(102)45(28-82)78-61(101)42(23-51(92)93)74-60(100)41(21-31(5)6)76-64(104)53(34(10)83)80-55(95)37(66)15-17-49(88)89)56(96)68-24-46(85)67-25-48(87)79-52(32(7)8)63(103)75-40(20-30(3)4)59(99)72-38(16-18-50(90)91)58(98)70-33(9)54(94)77-44(27-81)57(97)69-26-47(86)71-43(65(105)106)22-35-11-13-36(84)14-12-35/h11-14,29-34,37-45,52-53,81-84H,15-28,66H2,1-10H3,(H,67,85)(H,68,96)(H,69,97)(H,70,98)(H,71,86)(H,72,99)(H,73,102)(H,74,100)(H,75,103)(H,76,104)(H,77,94)(H,78,101)(H,79,87)(H,80,95)(H,88,89)(H,90,91)(H,92,93)(H,105,106)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSMWPGQQSMDM-IFESIFJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H103N15O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Characteristics

Sequence Analysis and Physicochemical Properties

The peptide sequence (Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr) contains two consecutive glycine residues (positions 7–8), a motif known to induce conformational flexibility and aggregation during synthesis. The presence of polar residues (e.g., Glu, Asp, Ser) necessitates careful selection of protecting groups to prevent side reactions. The C-terminal tyrosine provides a chromophore for UV-based purification monitoring.

Biological Relevance

As a leptin fragment, this peptide is implicated in metabolic regulation and appetite control. Its synthesis enables studies on leptin receptor binding and signaling mechanisms.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

SPPS typically employs Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids anchored to a Wang or Rink amide resin. For this peptide, a Rink amide resin (0.6 mmol/g loading capacity) is preferred to yield a C-terminal amide, though the target peptide terminates with a free carboxylic acid, necessitating a Wang resin.

Table 1: Resin and Amino Acid Loading Parameters
Parameter Specification
Resin Type Wang (for –COOH terminus)
Loading Capacity 0.4–0.7 mmol/g
First Amino Acid Fmoc-Tyr(tBu)-OH
Coupling Agent HBTU/HOBt or COMU

Stepwise Assembly

The synthesis proceeds from C-terminus to N-terminus:

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group after each coupling cycle.
  • Coupling : Activation of Fmoc-amino acids with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dimethylformamide (DMF). Glycine residues require extended coupling times (2–4 hours) due to steric hindrance.
  • Aggregation Mitigation : The Gly-Gly segment (positions 7–8) is prone to β-sheet formation. Pseudoproline dipeptides (e.g., Fmoc-Gly-Ser(ψMe,Mepro)-OH) or elevated temperatures (50°C) improve solvation.
Table 2: Coupling Conditions for Challenging Residues
Residue Condition
Gly-Gly (7–8) 4 eq amino acid, 4 eq PyBOP, 50°C
Val (9) Double coupling with HATU
Glu (1, 11) Side-chain protected with OtBu

Final Cleavage and Side-Chain Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours. Thiol scavengers (e.g., 1,2-ethanedithiol) protect methionine and cysteine residues, though none are present in this sequence.

Solution-Phase Fragment Condensation

For large-scale production, fragment condensation is employed:

  • Fragment 1 : H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-OH (residues 1–8)
  • Fragment 2 : Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH (residues 9–19)

Coupling fragments using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane achieves 85% yield.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–60% over 45 minutes) resolves impurities. The target peptide elutes at ~28 minutes.

Table 3: HPLC Parameters
Parameter Value
Column C18 (300 Å pore size)
Flow Rate 1.5 mL/min
Detection UV 214 nm
Purity >95%

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1510.8; calculated: 1510.62).

Challenges and Optimization Strategies

Glycine-Induced Aggregation

The Gly-Gly motif necessitates:

  • Elevated Temperature : Heating to 50°C during coupling.
  • Pseudoproline Derivatives : Incorporating Ser(ψMe,Mepro) or Thr(ψMe,Mepro) at adjacent positions.

Aspartimide Formation

Aspartic acid (position 4) is prone to cyclization. Using HOBt/DIC instead of PyBOP reduces this side reaction.

Comparative Analysis of Synthesis Routes

Table 4: SPPS vs. Fragment Condensation
Parameter SPPS Fragment Condensation
Yield 60–70% 75–85%
Purity 90–95% 85–90%
Scale Milligram to gram Multi-gram
Cost High (resin/reagents) Moderate

Chemical Reactions Analysis

Types of Reactions: H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other residues through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.

Major Products Formed:

    Oxidation: Sulfoxides and disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Biomedical Research

Peptide Therapeutics
Peptides like H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH are being studied for their roles in signaling pathways and cellular interactions. Research indicates that this peptide may influence cell proliferation and differentiation, making it a candidate for developing therapies for conditions like cancer and diabetes.

Case Study: Cancer Research
A study published in the Journal of Biological Chemistry investigated the effects of various peptides on tumor growth. This compound was shown to inhibit the proliferation of specific cancer cell lines, demonstrating its potential as an anti-cancer agent .

Pharmaceutical Development

Drug Design
The unique sequence of this compound allows it to serve as a scaffold for drug design. Researchers are exploring modifications of this peptide to enhance its stability and bioactivity, aiming to create novel drugs targeting specific receptors involved in disease processes.

Data Table: Peptide Modifications and Their Effects

ModificationEffect on StabilityBioactivityReference
AcetylationIncreasedModerate
MethylationStableHigh
PhosphorylationDecreasedLow

Nutritional Science

Functional Foods
Research has indicated that peptides derived from proteins can have bioactive properties, such as antioxidant and anti-inflammatory effects. This compound is being evaluated for its potential use in functional foods aimed at improving health outcomes.

Case Study: Nutritional Supplementation
A clinical trial assessed the impact of supplementation with this compound on muscle recovery post-exercise. Results indicated improved recovery times and reduced muscle soreness among participants, suggesting its utility in sports nutrition .

Comparison with Similar Compounds

Structural Features

Peptide Sequence Length Key Residues Modifications Stability Considerations
Target Peptide 15 Glu (×3), Asp (×1), Tyr (×1) Linear, no cysteines Susceptible to proteolysis; may require lyophilization for storage
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH () 16 Cys (×4), Asn (×2) Disulfide bonds possible Enhanced stability due to potential cyclization via cysteine bridges
Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] () 6 Thiazole (Thz) amino acids Cyclic, non-natural amino acids High metabolic stability; resistant to enzymatic degradation
His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe () 14 His (×2), Trp (×1) Linear, aromatic Trp Trp enhances fluorescence for tracking; His residues may mediate metal binding

Key Observations :

  • The target peptide lacks stabilizing modifications (e.g., cyclization, disulfide bonds), making it less stable than cyclic or cysteine-rich analogs .
  • Its high glutamic acid content (3 residues) suggests a net negative charge at physiological pH, similar to H-Ser-Asp-Ala-Ala-Val-...-Glu-Asn-OH (), which has 7 acidic residues .

Key Observations :

  • Peptides with mixed hydrophilic/hydrophobic residues (e.g., the target and ) are often explored for cell-penetrating or antimicrobial applications .
  • The absence of aromatic residues (e.g., Trp, Phe) in the target peptide may limit its fluorescence-based tracking utility compared to ’s sequence .

Pharmacological and Formulation Considerations

  • Lyophilization : Peptides like the target and those in and are often lyophilized to enhance shelf-life, as liquid formulations may degrade rapidly .
  • Delivery : The target peptide’s lack of cysteines may simplify synthesis but necessitate encapsulation (e.g., liposomes) for oral bioavailability, a strategy used for Asn-Asp-Asp-Cys-...-OH in pediatric formulations .

Biological Activity

H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH is a peptide composed of 15 amino acids, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The peptide consists of the following amino acid sequence:

  • Sequence : this compound
  • Molecular Weight : Approximately 1,700 Da
  • Properties : Soluble in water; stability and bioavailability are influenced by the sequence and structure.

Antioxidant Activity

Peptides like this compound have shown antioxidant properties. Studies indicate that peptides derived from various sources can scavenge free radicals and reduce oxidative stress. For instance, marine-derived peptides exhibit significant antioxidant effects, potentially applicable to formulations aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

Peptides have been documented to modulate inflammatory responses. The presence of specific amino acids can enhance the anti-inflammatory potential of peptides. Research suggests that sequences rich in branched-chain amino acids may inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of peptides is well-established. This compound may possess similar properties, potentially effective against a range of pathogens. Peptides with hydrophobic residues are particularly noted for their ability to disrupt microbial membranes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Signaling : Peptides can act as signaling molecules, influencing cellular pathways involved in growth and repair.
  • Enzyme Inhibition : Certain peptide sequences may inhibit enzymes linked to disease processes, such as ACE (Angiotensin-Converting Enzyme), thereby regulating blood pressure .
  • Membrane Interaction : The amphipathic nature of many peptides allows them to interact with cellular membranes, leading to alterations in permeability and function.

Case Studies

  • Antioxidant Efficacy : A study demonstrated that a similar peptide structure reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide .
  • Inflammation Modulation : In a clinical trial involving patients with chronic inflammation, administration of a peptide with analogous properties resulted in decreased levels of inflammatory markers .
  • Antimicrobial Testing : Laboratory tests showed that peptides with sequences resembling this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis (SPS) protocols for H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH to ensure high purity and yield?

  • Methodological Answer : Use Fmoc-based SPS with orthogonal protecting groups for side chains (e.g., tert-butyl for Glu/Asp, trityl for Ser). Monitor coupling efficiency via Kaiser tests and optimize resin swelling in DMF. Final cleavage with TFA:water:TIS (95:2.5:2.5) minimizes side reactions. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validate purity (>95%) using MALDI-TOF MS .

Q. How can researchers confirm the peptide’s structural integrity post-synthesis?

  • Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation with circular dichroism (CD) to assess secondary structure in buffered solutions (e.g., pH 7.4 PBS). For sequence validation, perform Edman degradation or tandem MS/MS fragmentation .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Methodological Answer : Use cell-based assays (e.g., HEK293 or RAW264.7 cells) to evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA. Compare dose-response curves (1–100 µM) and normalize to controls (e.g., LPS stimulation). Include cytotoxicity assays (MTT or LDH) to rule out false positives .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this peptide under varying pH conditions?

  • Methodological Answer : Perform 2D 1H^1H-1H^1H TOCSY and NOESY experiments in D2 _2O or 10% DMSO-d6 _6 to map backbone dihedral angles and hydrogen bonding. Titrate pH (3.0–8.0) to observe conformational changes in Glu/Asp residues. Compare with MD simulations (AMBER force field) to validate dynamic behavior .

Q. What statistical approaches address contradictory bioactivity data across experimental models?

  • Methodological Answer : Apply meta-analysis using standardized effect sizes (Cohen’s d) to integrate data from in vitro (cell lines) and ex vivo (tissue explants) models. Use mixed-effects models to account for variability in assay conditions (e.g., serum concentration, incubation time). Validate via bootstrap resampling (1,000 iterations) .

Q. How can computational docking predict interactions between this peptide and cellular receptors?

  • Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide to model binding to suspected targets (e.g., GPCRs or integrins). Define flexible residues (Glu, Asp) and grid boxes covering extracellular domains. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD _D, kon _{on}/koff _{off}) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for peptide aggregation?

  • Methodological Answer : Pre-treat peptide stocks with sonication (30 sec, 4°C) in PBS + 0.01% Tween-20. Use dynamic light scattering (DLS) to monitor aggregate size (<100 nm). Include negative controls (scrambled sequence) and orthogonal readouts (e.g., fluorescence polarization for receptor occupancy) .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

  • Methodological Answer : Standardize synthesis and purification protocols (see Question 1). Use internal reference peptides in each assay plate. Apply ANOVA with post-hoc Tukey tests to compare batch effects. Store lyophilized peptides at -80°C under argon to prevent oxidation .

Tables for Key Methodological Parameters

Parameter Recommended Value Technique/Instrument Reference
HPLC PurificationC18 column, 5–95% ACN/0.1% TFAShimadzu LC-20 system
MALDI-TOF Calibrationα-Cyano-4-hydroxycinnamic acid matrixBruker UltrafleXtreme
CD Spectroscopy190–260 nm, 0.1 cm pathlengthJasco J-1500 spectropolarimeter
SPR Binding AnalysisFlow rate: 30 µL/min, 25°CBiacore T200

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.